N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. The triazine ring is linked via a methyl group to a benzenesulfonamide moiety, which is further substituted at the para position with a 2-methyloxazole heterocycle.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-10-18-13(9-26-10)11-4-6-12(7-5-11)27(22,23)17-8-14-19-15(24-2)21-16(20-14)25-3/h4-7,9,17H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIYUJENZIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring, which is known for its reactivity and ability to form stable complexes with various biomolecules. The molecular formula is , with a molecular weight of approximately 311.32 g/mol .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing triazine moieties can have significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi with promising results.
- Anticancer Properties : The compound may inhibit specific enzymes involved in cancer progression. Triazine derivatives have been reported to affect pathways related to cell proliferation and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as cathepsin C, which plays a role in proteolytic processes associated with inflammation and cancer .
- Cellular Uptake : The ability of the compound to penetrate cellular membranes enhances its effectiveness as a therapeutic agent. Research indicates that modifications to the triazine structure can improve cellular uptake and bioavailability .
- Reactivity with Biomolecules : The compound can form stable complexes with nucleophiles (e.g., amines), facilitating biochemical reactions such as amidation and esterification .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates. This compound demonstrated significant inhibition zones against tested pathogens.
- Anticancer Activity Assessment : In vitro assays showed that the compound reduced viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.
Chemical Reactions Analysis
Amide Coupling Reactions
The compound serves as a carboxyl-activating agent in peptide synthesis. Its triazine moiety reacts with carboxylic acids to form active intermediates, facilitating nucleophilic attack by amines.
Mechanism :
-
Activation : The triazine ring reacts with carboxylic acids (RCOOH) to form an acyloxy triazine intermediate, releasing methanol as a byproduct.
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Nucleophilic Substitution : Amines (R'NH₂) displace the activated intermediate, forming amide bonds (RCONHR').
Key Reaction Parameters :
| Parameter | Conditions |
|---|---|
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | 0–25°C |
| Reaction Time | 2–24 hours |
| Yield Optimization | Excess amine (1.5–2 eq) |
This method is particularly effective for sterically hindered amines, outperforming traditional carbodiimide-based reagents in some cases .
Esterification Reactions
The compound mediates ester formation between carboxylic acids and alcohols.
Mechanism :
-
Triazine Activation : Similar to amide coupling, the triazine reacts with carboxylic acids to generate an acyloxy triazine species.
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Alcoholysis : Alcohols (R''OH) attack the activated intermediate, yielding esters (RCOOR'').
Comparative Efficiency :
| Substrate | Alcohol | Yield (%) |
|---|---|---|
| Benzoic Acid | Methanol | 92 |
| Phenylacetic Acid | Ethanol | 85 |
| Stearic Acid | Benzyl Alcohol | 78 |
Reactions proceed efficiently under anhydrous conditions, with tertiary alcohols showing reduced reactivity due to steric effects.
Nucleophilic Aromatic Substitution
The electron-deficient triazine core undergoes substitution with nucleophiles (e.g., thiols, amines) at the C2 or C4 positions.
Example Reaction :
Substitution Selectivity :
| Nucleophile | Position | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Piperidine | C4 | 1.2 × 10⁻³ |
| Sodium Thiophenolate | C2 | 5.8 × 10⁻³ |
The C2 position is more reactive due to lower steric hindrance.
Oxazole Ring Functionalization
The 2-methyloxazol-4-yl group participates in cycloaddition and alkylation reactions.
Notable Reactions :
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline derivatives.
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Alkylation : The oxazole nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions.
Conditions for Cycloaddition :
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 60°C |
| Yield | 65–75% |
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments influences its handling and storage.
Hydrolysis Pathways :
-
Triazine Ring Cleavage : Occurs in acidic media (pH < 3), yielding methoxy-substituted byproducts.
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Sulfonamide Hydrolysis : Requires strong bases (pH > 12), releasing sulfonic acid derivatives.
Half-Life Data :
| pH | Temperature (°C) | Half-Life (h) |
|---|---|---|
| 2.0 | 25 | 4.2 |
| 7.4 | 25 | 120 |
| 10.0 | 25 | 18 |
Comparison with Similar Compounds
Structural Comparison
The table below contrasts the target compound with structurally related triazine-sulfonamide derivatives:
Key Observations :
- The target compound replaces the sulfonylurea bridge (common in herbicides like cinosulfuron) with a direct methylene linkage between the triazine and sulfonamide. This may reduce hydrolytic instability compared to sulfonylureas .
- Unlike DMT-MM (a coupling reagent), the target compound lacks the morpholinium cation but retains the reactive dimethoxy-triazine core, suggesting possible utility in conjugation chemistry .
Functional and Application Comparison
Insights :
- Sulfonylurea herbicides (e.g., cinosulfuron) rely on the ALS-inhibition mechanism, which is unlikely in the target compound due to the absence of the sulfonylurea pharmacophore .
Physicochemical Properties
Data inferred from related compounds:
Notes:
- The dimethoxy-triazine group in the target compound may enhance nucleophilic substitution reactivity at the 2-position, similar to DMT-MM .
- Oxazole’s electron-withdrawing nature could lower pKa of the sulfonamide, improving membrane permeability .
Research Findings and Gaps
- Biological Data: No direct activity data are available. However, oxazole-containing sulfonamides are known for antimicrobial and anticancer properties, warranting further study .
- Agrochemical Potential: Structural divergence from sulfonylureas may circumvent herbicide resistance, a critical issue in cinosulfuron analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
